4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
4-Cyclopropyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the Hantzsch and Weber synthesis, which typically includes the reaction of a thioamide with a haloketone under basic conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-Cyclopropyl-N-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: Known for its antileishmanial activity.
N-Phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine: Exhibits significant antifungal and antitubercular activity
Uniqueness: 4-Cyclopropyl-N-phenyl-1,3-thiazol-2-amine stands out due to its unique cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-cyclopropyl-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N2S/c1-2-4-10(5-3-1)13-12-14-11(8-15-12)9-6-7-9/h1-5,8-9H,6-7H2,(H,13,14) |
InChI Key |
BTDYAYQXWFRGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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